

Anhydroophiobolin A chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anhydroophiobolin A**

Cat. No.: **B015427**

[Get Quote](#)

Anhydroophiobolin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungal species, notably of the Bipolaris genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. **Anhydroophiobolin A**, a dehydrated analog of ophiobolin A, exhibits a broad spectrum of effects, including cytotoxic, herbicidal, nematicidal, antibacterial, and antifungal properties.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanism of action of **Anhydroophiobolin A**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Anhydroophiobolin A possesses a complex tricyclic 5-8-5 fused ring system characteristic of the ophiobolin class. Its chemical formula is C₂₅H₃₄O₃, with a molecular weight of approximately 382.54 g/mol .[1][5]

Chemical Structure:

(2'S,3'S,3aR,5'R,6aS,9aS,10aR)-2,3a,4,4',5',6a,7,9a,10,10a-Decahydro-3',9,10a-trimethyl-5'-
(2-methyl-1-propen-1-yl)-7-oxospiro[dicyclopenta[a,d]cyclooctene-3(1H),2'(3'H)-furan]-6-
carboxaldehyde[2][3]

Synonyms: Anhydrocochliobolin A, 3-**Anhydroophiobolin A**[1][2] CAS Number: 6026-65-9[1][2][3][5]

A 2D representation of the chemical structure of **Anhydroophiobolin A** is provided below:

Physicochemical Properties

A summary of the key physicochemical properties of **Anhydroophiobolin A** is presented in the table below.

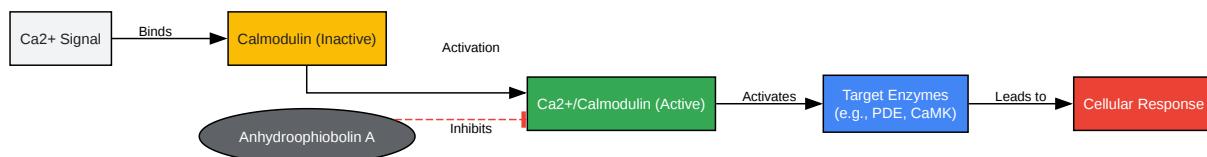
Property	Value	References
Molecular Formula	C ₂₅ H ₃₄ O ₃	[1][2][3][5]
Molecular Weight	382.54 g/mol	[5]
Appearance	White solid	
Purity	>95% (by HPLC)	[3][4]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1][2]
Storage Temperature	-20°C for long-term storage	[1][2]
Stability	Stable for at least 4 years at -20°C	[2]

Biological Activities

Anhydroophiobolin A demonstrates a wide array of biological activities, making it a molecule of interest for potential applications in medicine and agriculture. A summary of its key activities with available quantitative data is provided below.

Activity	Target/Assay	Measurement	Value	References
Cytotoxicity	HepG2 (Human liver cancer cell line)	IC50	55.7 μ M	[2]
K562 (Human leukemia cell line)	IC50	39.5 μ M		[2]
Photosynthesis Inhibition	Chlorella	IC50	77 μ M	[5] [6]
Spinach	IC50	14 μ M		[5] [6]
Herbicidal Activity	Green foxtail (Setaria viridis) - Leaf puncture assay	Lesion diameter	2-3 mm at 0.5 mg/mL	
Green foxtail (Setaria viridis) - Leaf puncture assay	Lesion diameter	1-2 mm at 0.1 mg/mL		
Nematicidal Activity	Not specified	Not specified	Broad activity reported	[1] [3] [4]
Antibacterial Activity	Not specified	Not specified	Broad activity reported	[1] [3] [4]
Antifungal Activity	Not specified	Not specified	Broad activity reported	[1] [3] [4]

Mechanism of Action: Calmodulin Inhibition


The primary mechanism of action for the ophiobolin family of compounds, including **Anhydroophiobolin A**, is the inhibition of calmodulin (CaM).[\[7\]](#)[\[8\]](#) Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a crucial role as a primary transducer of Ca^{2+} signaling in eukaryotic cells. Upon binding to Ca^{2+} , calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide range of

downstream target proteins. These target proteins are involved in numerous cellular processes, including cell cycle regulation, proliferation, apoptosis, and signal transduction.

Ophiobolins, including Ophiobolin A and its analogue **Anhydroophiobolin A**, have been shown to bind to calmodulin, thereby preventing its interaction with its target enzymes.^{[7][8]} This inhibition disrupts the normal Ca²⁺/calmodulin-dependent signaling pathways. Studies have indicated that **Anhydroophiobolin A** is a less potent inhibitor of calmodulin compared to Ophiobolin A.^[8] The disruption of these fundamental cellular processes by **Anhydroophiobolin A** likely underlies its observed cytotoxic, herbicidal, and other biological activities.

Calmodulin Signaling Pathway and Inhibition by Anhydroophiobolin A

The following diagram illustrates the central role of calmodulin in cellular signaling and how **Anhydroophiobolin A** interferes with this pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agscientific.com [agscientific.com]
- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]
- 4. anhydroophiobolin a suppliers USA [americanchemicalsuppliers.com]
- 5. Anhydroophiobolin A|CAS 6026-65-9|DC Chemicals [dcchemicals.com]
- 6. Anhydroophiobolin A Datasheet DC Chemicals [dcchemicals.com]
- 7. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhydroophiobolin A chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015427#anhydroophiobolin-a-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com